molecular formula C16H21NO3 B13490129 Benzyl 3-(1-hydroxycyclopropyl)piperidine-1-carboxylate

Benzyl 3-(1-hydroxycyclopropyl)piperidine-1-carboxylate

Cat. No.: B13490129
M. Wt: 275.34 g/mol
InChI Key: WTDWHGODWLBULU-UHFFFAOYSA-N
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Description

Benzyl 3-(1-hydroxycyclopropyl)piperidine-1-carboxylate is a complex organic compound that belongs to the piperidine family This compound is characterized by a piperidine ring substituted with a benzyl group, a hydroxycyclopropyl group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-(1-hydroxycyclopropyl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of N-benzyl-3-hydroxy piperidine as a key intermediate. This intermediate is then subjected to further reactions to introduce the hydroxycyclopropyl group and the carboxylate ester. The reaction conditions often involve the use of palladium-charcoal for hydrogenation and debenzylation steps .

Industrial Production Methods

For industrial-scale production, the synthesis route is optimized for higher yields and cost-effectiveness. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product. Industrial methods may also involve the use of automated reactors and continuous flow systems to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(1-hydroxycyclopropyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Benzyl 3-(1-hydroxycyclopropyl)piperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 3-(1-hydroxycyclopropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The hydroxycyclopropyl group plays a crucial role in its binding affinity and specificity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 4-hydroxy-1-piperidinecarboxylate
  • Icaridin
  • Piperine

Uniqueness

Benzyl 3-(1-hydroxycyclopropyl)piperidine-1-carboxylate is unique due to the presence of the hydroxycyclopropyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other piperidine derivatives and enhances its potential for specific applications .

Properties

Molecular Formula

C16H21NO3

Molecular Weight

275.34 g/mol

IUPAC Name

benzyl 3-(1-hydroxycyclopropyl)piperidine-1-carboxylate

InChI

InChI=1S/C16H21NO3/c18-15(20-12-13-5-2-1-3-6-13)17-10-4-7-14(11-17)16(19)8-9-16/h1-3,5-6,14,19H,4,7-12H2

InChI Key

WTDWHGODWLBULU-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C3(CC3)O

Origin of Product

United States

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